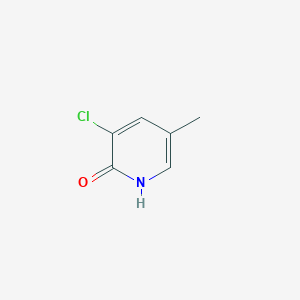

3-Chloro-5-methylpyridin-2-OL

Description

Contextualization within Halogenated and Alkylated Pyridine (B92270) Derivatives

Halogenated and alkylated pyridine derivatives are foundational building blocks in organic synthesis, particularly in the agrochemical and pharmaceutical industries. agropages.com The introduction of a halogen atom, such as chlorine, into the pyridine ring significantly alters its electronic properties, often enhancing its reactivity towards nucleophilic substitution or serving as a handle for cross-coupling reactions. The position of the halogen is critical; for instance, chlorination at the 2-position of a pyridine ring can be a key step in the synthesis of various commercial products. google.com

Alkylated pyridines, on the other hand, benefit from the steric and electronic effects of the alkyl group. A methyl group, as seen in 3-Chloro-5-methylpyridin-2-OL, can influence the molecule's solubility, lipophilicity, and metabolic stability. Methylpyridines are significant intermediates in the production of a new generation of high-efficacy, low-toxicity pesticides. agropages.com The combination of both halogen and alkyl substituents on a pyridine scaffold, as in the case of this compound, offers a versatile platform for creating a diverse array of more complex molecules with tailored properties.

Significance of Pyridinol Scaffolds in Modern Chemical Research

The pyridinol scaffold, and by extension the pyridine ring system, is considered a "privileged scaffold" in medicinal chemistry. rsc.orgrsc.org This is due to its frequent appearance in a wide range of FDA-approved drugs and biologically active compounds. rsc.orgrsc.org Pyridine-containing compounds are integral to over 7,000 molecules of medicinal importance. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts a degree of water solubility, which are often desirable properties in drug candidates. nih.gov

The 2-pyridone (the tautomer of 2-pyridinol) motif is a key structural feature in numerous natural products and synthetic compounds with diverse biological activities. The ability of the pyridinol to exist in two tautomeric forms allows for versatile interactions with biological targets, such as enzymes and receptors. This structural unit is found in compounds with applications ranging from antibacterial agents to treatments for neurodegenerative diseases. nih.govresearchgate.net The versatility of the pyridinol scaffold makes it a subject of ongoing research for the development of novel therapeutic agents. rsc.orgnih.gov

Overview of Research Paradigms for this compound

Research involving this compound primarily revolves around its use as a chemical intermediate in the synthesis of more complex molecules. The synthetic route to this compound can be envisioned through various established methods for constructing substituted pyridin-2-ones. A common approach involves the condensation of a suitable 1,3-dicarbonyl compound or its equivalent with an amine source, followed by halogenation. For instance, a general pathway to a related compound, 2-chloro-5-methylpyridine (B98176), involves the halogenation and dehydrohalogenation of 5-methyl-3,4-dihydro-2(1H)-pyridone, which is formed from the amination of a 4-formylpentanoate ester. google.com

The reactivity of this compound is dictated by its functional groups. The hydroxyl group can undergo O-alkylation or O-acylation, while the nitrogen in the pyridin-2-one tautomer can be N-alkylated. The chlorine atom can be displaced by nucleophiles or participate in metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-heteroatom bonds. These reactions allow for the elaboration of the core structure into a wide variety of derivatives for screening in drug discovery and materials science. While specific, extensive research dedicated solely to this compound is not widely documented in top-tier journals, its value lies in its role as a versatile building block for constructing more elaborate and potentially bioactive molecules.

Below is a table summarizing some of the key chemical properties and identifiers for this compound and its related amine, which is often a precursor or a product of further functionalization.

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C6H6ClNO |

| Molecular Weight | 143.57 g/mol |

| Related Compound | 3-Chloro-5-methylpyridin-2-amine nih.gov |

| Related Compound Formula | C6H7ClN2 nih.gov |

| Related Compound CAS | 31430-41-8 (for the 2-amino derivative) ambeed.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6ClNO |

|---|---|

Molecular Weight |

143.57 g/mol |

IUPAC Name |

3-chloro-5-methyl-1H-pyridin-2-one |

InChI |

InChI=1S/C6H6ClNO/c1-4-2-5(7)6(9)8-3-4/h2-3H,1H3,(H,8,9) |

InChI Key |

KLVFORUYPICYKX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CNC(=O)C(=C1)Cl |

Origin of Product |

United States |

Synthetic Strategies and Precursor Chemistry of 3 Chloro 5 Methylpyridin 2 Ol

Design Principles for Pyridinol Synthesis

The synthesis of pyridinols, which exist in tautomeric equilibrium with pyridones, is governed by fundamental principles of heterocyclic chemistry. The stability of the aromatic pyridinol form versus the pyridone form is influenced by substitution patterns and the solvent environment. In the solid state, the pyridone tautomer is generally favored.

Synthetic designs for pyridinols like 3-Chloro-5-methylpyridin-2-ol often involve either building the ring with the desired substituents in place or introducing them regioselectively onto a simpler pyridine (B92270) precursor. Key considerations in the design of a synthetic route include:

Regiocontrol: Ensuring the chloro and methyl groups are introduced at the C3 and C5 positions, respectively, and the hydroxyl group at the C2 position is a primary challenge.

Precursor Availability: The accessibility and cost of starting materials significantly influence the practicality of a synthetic pathway.

Reaction Efficiency: High-yielding steps and atom economy are crucial for a sustainable and cost-effective synthesis.

Tautomerism: Recognizing that 2-hydroxypyridines exist predominantly as 2(1H)-pyridones is essential for understanding their reactivity and for characterization.

Diverse Synthetic Routes to this compound

Multiple synthetic pathways have been explored for the preparation of substituted pyridin-2-ones, which can be adapted for the synthesis of this compound.

Regiospecific Functionalization Approaches

This strategy begins with a pre-formed pyridine or pyridone ring, followed by the sequential introduction of the required substituents. A plausible route starts from the commercially available 2-amino-5-methylpyridine (B29535).

One common method involves the diazotization of an aminopyridine to introduce a hydroxyl group. For instance, 2-amino-5-methylpyridine can be converted to 5-methyl-2(1H)-pyridone. Subsequent chlorination is then required to introduce the chlorine atom at the 3-position. The direct chlorination of 5-methyl-2(1H)-pyridone can be achieved using various chlorinating agents. However, controlling the regioselectivity to favor the 3-position over other available positions (such as the 3- and 5-positions) is a significant challenge and often leads to a mixture of products.

A more controlled method for introducing the chloro group at the 3-position involves the Vilsmeier-Haack reaction. Treatment of 5-methyl-2(1H)-pyridone with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) can lead to formylation at the 3-position. The resulting 3-formyl-5-methyl-2(1H)-pyridone can then be subjected to chlorination, where the formyl group is replaced by a chlorine atom.

Alternatively, a deaminative chlorination strategy can be employed. This would involve the synthesis of 3-amino-5-methyl-2(1H)-pyridone as a key intermediate. The amino group can then be converted to a chloro group via a Sandmeyer-type reaction, which involves diazotization followed by treatment with a chloride source, such as copper(I) chloride. More recent methods utilize pyrylium (B1242799) reagents and a simple chloride source for this transformation, offering a potentially safer alternative to traditional Sandmeyer conditions.

Heterocyclic Ring Formation Methodologies

This approach involves constructing the pyridone ring from acyclic precursors, which often provides better control over the substitution pattern. A notable strategy is the condensation of a β-keto ester with an enamine. For the synthesis of this compound, this could involve the reaction of a suitably substituted three-carbon component with a fragment providing the remaining two carbons and the nitrogen atom.

A patent describes a route starting from the condensation of propionaldehyde (B47417) and an acrylic ester to form a 4-formylpentanoate ester. Amination of this intermediate with an ammonia (B1221849) source leads to the formation of 5-methyl-3,4-dihydro-2(1H)-pyridone. This dihydropyridone can then be halogenated and dehydrohalogenated to yield 5-methyl-2(1H)-pyridone. Subsequent regioselective chlorination at the 3-position would then be required to obtain the final product.

Another versatile method is the [3+3] annulation reaction. For example, the reaction between β-enaminonitriles and β,β-dichloromethyl peroxides under metal-free conditions can lead to the formation of polysubstituted pyridines. While not a direct synthesis of the target molecule, this methodology highlights the principle of constructing the pyridine ring from two three-atom fragments.

The Guareschi-Thorpe condensation, which involves the reaction of a cyanoacetamide with a 1,3-diketone, is a classic method for 2-pyridone synthesis and could be adapted with appropriately substituted starting materials.

Multi-Component Reaction Pathways

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. The synthesis of amino-3,5-dicyanopyridine derivatives through a multicomponent condensation of malononitrile, hydrogen sulfide, an aldehyde, and a halide demonstrates the power of MCRs in constructing highly substituted pyridine rings. While this specific example does not directly yield the target molecule, the principle could be applied by selecting appropriate starting materials to assemble the 3-chloro-5-methyl-2-pyridone core in a convergent manner.

Optimized Reaction Conditions and Catalytic Systems

The efficiency and selectivity of the synthetic routes to this compound are highly dependent on the reaction conditions and the use of appropriate catalytic systems.

Influence of Solvent Systems and Reagents

The choice of solvent can significantly impact the outcome of a reaction, particularly in terms of yield and selectivity. For instance, in the chlorination of pyridones, the polarity of the solvent can influence the regioselectivity. Aromatic hydrocarbons like toluene (B28343) or xylene, and halogenated hydrocarbons such as chlorobenzene (B131634) or 1,2,4-trichlorobenzene (B33124), are often used as high-boiling solvents in these reactions.

The selection of the chlorinating agent is also critical. Common reagents for the chlorination of pyridones include phosphorus oxychloride (POCl₃), sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS). The reactivity and selectivity of these reagents can vary depending on the substrate and reaction conditions. For example, phosphorus oxychloride is a powerful chlorinating agent often used to convert hydroxypyridines to chloropyridines.

In deaminative chlorination reactions, the choice of diazotizing agent (e.g., sodium nitrite (B80452) with a strong acid) and the chloride source (e.g., CuCl, MgCl₂) are crucial for achieving high yields. Modern methods employing pyrylium reagents may offer milder and more selective alternatives.

For cyclocondensation reactions, the choice of base or acid catalyst can be critical. In the synthesis of 5-methyl-3,4-dihydro-2(1H)-pyridone from a 4-formylpentanoate ester, ammonium (B1175870) acetate (B1210297) serves as both the nitrogen source and a catalyst.

Below is a table summarizing some of the precursors and reagents involved in the synthesis of this compound and its intermediates.

| Precursor/Intermediate | Reagent(s) | Product | Reaction Type |

| 2-Amino-5-methylpyridine | NaNO₂, H₂SO₄ | 5-Methyl-2(1H)-pyridone | Diazotization |

| 5-Methyl-2(1H)-pyridone | POCl₃, DMF | 3-Formyl-5-methyl-2(1H)-pyridone | Vilsmeier-Haack |

| 3-Amino-5-methyl-2(1H)-pyridone | NaNO₂, HCl, CuCl | 3-Chloro-5-methyl-2(1H)-pyridone | Sandmeyer Reaction |

| Methyl 4-formylpentanoate | NH₄OAc | 5-Methyl-3,4-dihydro-2(1H)-pyridone | Amination/Cyclization |

| 5-Methyl-3,4-dihydro-2(1H)-pyridone | Cl₂, heat | 5-Methyl-2(1H)-pyridone | Halogenation/Dehydrohalogenation |

Metal-Catalyzed and Organocatalyzed Transformations

The introduction of a chlorine atom at the C-3 position of the 5-methylpyridin-2-one core can be approached through various catalytic strategies. While direct catalytic C-H chlorination of the parent 5-methylpyridin-2-one is challenging, metal-catalyzed and organocatalyzed methods offer potential pathways.

Metal-Catalyzed Approaches:

A plausible and powerful strategy for the regioselective synthesis of this compound is through Directed ortho-Metalation (DoM) . wikipedia.orgbaranlab.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. wikipedia.orgorganic-chemistry.org For the synthesis of the target compound, the hydroxyl group of 5-methylpyridin-2-ol would first be protected with a suitable DMG, such as a methoxymethyl (MOM) ether or a carbamate. organic-chemistry.org The protected pyridone then reacts with an organolithium base (e.g., n-butyllithium or sec-butyllithium) in an aprotic solvent like THF, leading to the formation of a lithium-anion intermediate at the C-3 position. uwindsor.caharvard.edu This intermediate can subsequently be quenched with an electrophilic chlorine source, such as hexachloroethane (B51795) or N-chlorosuccinimide (NCS), to yield the 3-chloro derivative. Deprotection of the hydroxyl group would then furnish the final product.

Transition metal-catalyzed C-H activation presents another advanced, though less documented for this specific molecule, avenue. Rhodium(III)-catalyzed reactions, for instance, have been successfully employed in the synthesis of substituted pyridones from acrylamides and alkynes. nih.gov These reactions proceed via C-H activation and annulation, demonstrating the capability of rhodium catalysts to functionalize C-H bonds in precursors that could form the pyridone ring. nih.govsnnu.edu.cnnih.gov Similarly, palladium catalysis is a cornerstone of modern cross-coupling chemistry and has been explored for C-H functionalization. nih.gov Notably, palladium-catalyzed meta-C–H chlorination of anilines and phenols has been achieved using specialized pyridone-based ligands, suggesting that a properly designed palladium catalytic system could potentially be developed for the direct C-3 chlorination of pyridin-2-one substrates. nih.gov

Organocatalyzed Transformations:

While metal-free approaches are highly desirable, specific organocatalytic methods for the direct 3-chlorination of 5-methylpyridin-2-one are not extensively reported. However, related transformations provide insight into potential strategies. For example, Selectfluor-promoted regioselective chlorination of 2-aminopyridines using LiCl as the chlorine source proceeds under mild, metal-free conditions. rsc.org A synthetic route could therefore be envisioned where 3-amino-5-methylpyridin-2-ol is used as a precursor, which is then converted to the target chloro-compound via a Sandmeyer-type reaction, a classic transformation that, while often using copper salts, can be performed under various conditions.

Pressure and Temperature Effects on Reaction Efficiency

Temperature and pressure are critical parameters that significantly influence the efficiency, selectivity, and rate of reactions in the synthesis of this compound and its precursors. The optimal conditions vary depending on the specific synthetic step.

High temperatures are often required for chlorination and subsequent rearrangement or aromatization steps. For instance, the conversion of a 2-oxo-5-methyl-5,6-dihalopiperidine intermediate to 2-chloro-5-methylpyridine (B98176), a related compound, is conducted at elevated temperatures between 80°C and 130°C. google.com The dehydrohalogenation of such dihalo intermediates can require even higher temperatures, in the range of 100°C to 170°C. google.com In some industrial processes for the chlorination of pyridine derivatives, gas-phase reactions are employed, which can involve localized "hot spots" with temperatures ranging from 350°C to 500°C to initiate the reaction, followed by a reaction zone at a lower temperature (e.g., below 340°C) to control selectivity. google.com The synthesis of a related pyridone, 4-amino-5-methyl-2(1H)-pyridone, is performed in a pressure reactor (autoclave) at temperatures of 160°C to 200°C, with 180°C being a preferred condition, indicating that high pressure and temperature can be necessary to drive the reaction to completion.

Conversely, other synthetic steps demand low temperatures to ensure stability and selectivity. Diazotization reactions, which could be used to convert a 3-amino precursor to the 3-chloro product, are typically carried out at temperatures between -10°C and 5°C to prevent the decomposition of the unstable diazonium salt intermediate. The initial chlorination of a precursor like 5-methyl-3,4-dihydro-2(1H)-pyridone may also be performed at controlled, moderate temperatures of 50°C to 60°C to manage the exothermic reaction and prevent side-product formation. google.comepo.org

| Synthetic Step (or Related Reaction) | Temperature Range (°C) | Pressure | Purpose / Observation |

| Chlorination of 5-methyl-3,4-dihydro-2(1H)-pyridone | 50 to 60 | Atmospheric | Controlled addition of chlorine gas. epo.org |

| Conversion of dihalopiperidone to chloropyridine | 80 to 130 | Atmospheric | Formation of the aromatic pyridine ring. google.com |

| Dehydrohalogenation of dihalopiperidone | 100 to 170 | Atmospheric | Elimination reaction to form a pyridone. google.com |

| Hydrolysis to form a pyridone derivative | 160 to 200 | Elevated (Autoclave) | High temperature and pressure to drive reaction. |

| Gas-phase chlorination of pyridines | 350 to 500 (hot spot) | Atmospheric | Initiation of free-radical chlorination. google.com |

| Diazotization of aminopyridines | -10 to 5 | Atmospheric | Stabilization of the diazonium salt intermediate. |

Large-Scale Synthesis and Process Chemistry Considerations

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of safety, cost-effectiveness, scalability, and environmental impact. Process chemistry focuses on developing robust, reliable, and efficient manufacturing routes.

A key consideration is the choice of reagents and solvents. For large-scale chlorination, commodity chemicals like chlorine gas or phosphorus oxychloride are often preferred over more specialized and expensive laboratory reagents due to their lower cost and availability. google.comwikipedia.org The use of high-boiling point solvents, such as 1,2,4-trichlorobenzene, can be advantageous in industrial settings. google.comepo.org These solvents allow for better temperature control of highly exothermic or high-temperature reactions and can aid in the separation and purification of the product.

Furthermore, the scalability of the synthetic route must be validated. A scalable synthesis should avoid chromatographic purification, which is generally not feasible for large quantities, relying instead on crystallization, distillation, or extraction for product isolation. The workup procedures described in patents often reflect these considerations, involving steps like drowning the reaction mixture into aqueous alkali, adjusting pH for precipitation, and extracting with industrial solvents. epo.org The development of a scalable synthesis for a complex heterocyclic compound, such as a 7-azaindole (B17877) on a 16.2 g scale, demonstrates that multi-step syntheses can be successfully adapted for larger production runs without significant loss of efficiency. acs.org

| Consideration | Example/Rationale |

| Reagent Selection | Use of chlorine gas or phosphorus oxychloride for chlorination due to low cost and availability. google.comepo.org |

| Solvent Choice | High-boiling solvents like 1,2,4-trichlorobenzene for temperature control and process safety. google.com |

| Process Type | Continuous flow reactors for better control and safety over batch processes in gas-phase chlorinations. google.com |

| Molar Ratios | Optimization of reactant ratios (e.g., chlorine to pyridine compound) to control selectivity and conversion. google.com |

| Purification Method | Emphasis on crystallization, distillation, and extraction over chromatography for product isolation. epo.org |

| Inert Gas Use | Addition of inert gases like nitrogen or water vapor to control reaction rates and dilute reactants. google.com |

Advanced Spectroscopic and Crystallographic Characterization of 3 Chloro 5 Methylpyridin 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

High-Resolution ¹H NMR and ¹³C NMR

High-resolution proton (¹H) and carbon-13 (¹³C) NMR spectra are fundamental for establishing the carbon-hydrogen framework of a molecule. While specific experimental data for 3-Chloro-5-methylpyridin-2-OL is not widely available in public repositories, analysis of structurally similar compounds allows for the prediction of expected spectral features.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the methyl protons and the two aromatic protons on the pyridine (B92270) ring. The methyl group (C5-CH₃) would likely appear as a singlet in the upfield region, typically around 2.0-2.5 ppm. The two remaining protons on the pyridine ring (H4 and H6) would appear as distinct signals in the downfield aromatic region. Their chemical shifts and coupling patterns would be influenced by the positions of the chloro, methyl, and hydroxyl substituents.

The ¹³C NMR spectrum would provide evidence for all six carbon atoms in the molecule. The methyl carbon would resonate at a characteristic upfield chemical shift. The five carbons of the pyridinone ring would appear at distinct downfield shifts, with the carbon bearing the oxygen (C2) expected at a significantly downfield position, and the carbon attached to the chlorine atom (C3) also showing a characteristic shift.

A patent describing the synthesis of the related compound, 2-chloro-5-methylpyridine (B98176), provides some comparative ¹³C NMR data for an intermediate, 5-methyl-3,4-dihydro-2(1H)-pyridone, in d₆-DMSO. The reported chemical shifts are: 19.0 ppm (CH₃), 169.0 ppm (C=O), 30.1 ppm (CH₂ alpha to C=O), 25.5 ppm (CH₂ beta to C=O), 112.0 ppm (C(CH₃)=CH), and 120.3 ppm (CH directly attached to NH). epo.org While not the target molecule, this data gives an indication of the chemical shifts expected for similar carbon environments.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-OH/NH | Variable | - |

| C3-Cl | - | ~130-140 |

| C4-H | ~7.0-7.5 | ~120-130 |

| C5-CH₃ | ~2.2-2.4 | ~17-20 |

| C6-H | ~7.5-8.0 | ~140-150 |

| C2=O | - | ~160-170 |

| C4 | - | ~120-130 |

| C5 | - | ~135-145 |

| C6 | - | ~115-125 |

Note: These are predicted values based on general principles and data for similar structures. Actual experimental values may vary.

2D NMR Techniques for Structural Connectivity

To definitively assign the ¹H and ¹³C NMR signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would be expected to show a correlation between the H4 and H6 protons, confirming their through-bond coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to unambiguously assign which proton signal corresponds to which carbon signal for the C4-H and C6-H pairs.

Mass Spectrometric Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₆H₆ClNO), the expected exact mass can be calculated. The presence of chlorine would be readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in M and M+2 peaks in the mass spectrum.

Coupled Chromatographic-Mass Spectrometric Techniques (e.g., LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of a sample and for identifying any impurities or byproducts from a chemical reaction. An LC-MS analysis of a sample of this compound would provide a chromatogram showing the retention time of the main component and any other species present. The mass spectrometer would then provide the mass spectrum for each separated component, confirming the identity of the target compound and aiding in the identification of any impurities. While specific LC-MS data for this compound is not publicly available, commercial suppliers like BLDpharm indicate its availability upon request. bldpharm.com

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and serves as a unique "molecular fingerprint."

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H or N-H stretch of the pyridinone tautomer (typically a broad band in the region of 3200-3500 cm⁻¹), the C=O stretch of the pyridone ring (around 1650-1690 cm⁻¹), C=C and C=N stretching vibrations in the aromatic ring (1400-1600 cm⁻¹), and C-Cl stretching vibrations (typically in the fingerprint region below 800 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. The selection rules for Raman and IR spectroscopy are different, meaning that some vibrations may be active in one technique and not the other. A Raman spectrum would also provide a characteristic fingerprint of the molecule.

While a specific experimental IR spectrum for this compound is not readily found in public databases, the NIST Chemistry WebBook contains an IR spectrum for the related compound 3-chloropyridine, which can serve as a point of comparison for the pyridine ring vibrations. mdpi.com

X-ray Crystallography for Solid-State Molecular Architecture

Analysis of Crystal Packing and Intermolecular Interactions:From the crystallographic data, the arrangement of molecules in the crystal lattice can be analyzed. This includes identifying and quantifying intermolecular forces such as hydrogen bonds (e.g., between the N-H and C=O groups of adjacent molecules) and π-π stacking interactions between the pyridine rings, which govern the solid-state architecture of the compound.

Although specific data for this compound is unavailable, research on structurally similar compounds, such as other substituted pyridones and chloropyridines, is prevalent. These studies utilize the same advanced spectroscopic and crystallographic methods to elucidate their structures and properties.

Without access to peer-reviewed research specifically focused on this compound, any attempt to provide the detailed data and analysis as requested would be speculative and not based on established scientific findings.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. This method determines the mass percentages of the constituent elements, which are then compared against the theoretically calculated values based on the compound's proposed molecular formula.

For this compound, with a molecular formula of C₆H₆ClNO, the theoretical elemental composition can be calculated as follows:

Carbon (C): 50.19%

Hydrogen (H): 4.21%

Chlorine (Cl): 24.70%

Nitrogen (N): 9.76%

Oxygen (O): 11.14%

In a typical research workflow, a sample of the synthesized this compound would be subjected to combustion analysis to determine the percentages of carbon, hydrogen, and nitrogen. Chlorine content would be determined by methods such as titration or ion chromatography after decomposition of the compound.

While specific experimental elemental analysis data for this compound is not readily found in the surveyed literature, an example from a related precursor, 5-methyl-3,4-dihydro-2(1H)-pyridone, can illustrate the application of this technique. A patent for the preparation of 2-chloro-5-methylpyridine describes the synthesis of this precursor and reports an experimental nitrogen (N) content of 12.13%, which is compared to the calculated theoretical value of 12.8%. epo.org This comparison, even with a slight deviation, helps to confirm the presence and relative abundance of nitrogen in the molecular structure, thereby supporting its stoichiometric identity.

The following interactive table presents the theoretical elemental composition of this compound. In a research setting, this would be populated with experimental data to validate the synthesis.

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 50.19 |

| Hydrogen | H | 4.21 |

| Chlorine | Cl | 24.70 |

| Nitrogen | N | 9.76 |

| Oxygen | O | 11.14 |

The congruence of experimental results with these theoretical values would provide strong evidence for the successful synthesis and purity of this compound.

Computational and Theoretical Investigations of 3 Chloro 5 Methylpyridin 2 Ol

Quantum Chemical Modeling of Electronic and Geometric Structures

Quantum chemical modeling is a fundamental tool for predicting the molecular structure and electronic properties of compounds like 3-Chloro-5-methylpyridin-2-OL. These methods provide insights into the molecule's geometry (bond lengths, bond angles, and dihedral angles) and its electronic landscape.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a leading method in computational chemistry for its balance of accuracy and computational cost. For this compound, DFT calculations would typically be employed to determine its optimized molecular geometry in the gas phase and in different solvent environments. Functionals such as B3LYP or PBE, combined with basis sets like 6-311++G(d,p), are commonly used for such organic molecules. These calculations would yield the lowest energy conformation of the molecule, providing precise values for bond lengths and angles. Furthermore, DFT is instrumental in calculating various molecular properties, including vibrational frequencies (for comparison with experimental IR and Raman spectra), dipole moments, and polarizability.

Ab Initio and Semi-Empirical Methods

Ab initio methods, which are based on first principles without experimental parameters, offer a high level of theory. mdpi.com Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be applied to this compound for highly accurate energy calculations and to benchmark results from DFT. However, due to their significant computational expense, their application is often limited to smaller molecules. mdpi.com

Semi-empirical methods, such as AM1, PM3, and PM6, utilize parameters derived from experimental data to simplify calculations. acs.orgnih.gov While less accurate than DFT or ab initio methods, they are much faster and can be applied to larger systems. acs.org For this compound, these methods could provide a rapid initial assessment of its geometric and electronic properties before more computationally intensive methods are employed.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is essential for understanding chemical reactivity and bonding.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govacs.org The energy and spatial distribution of these orbitals are critical for predicting a molecule's reactivity. For this compound, the HOMO would indicate regions susceptible to electrophilic attack, as it is the primary site of electron donation. acs.org Conversely, the LUMO would highlight regions prone to nucleophilic attack, as it is the primary electron acceptor. acs.org The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

Hypothetical FMO Data for this compound

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | - | Indicates regions of high electron density, likely concentrated around the oxygen and nitrogen atoms, and the pi-system of the pyridine (B92270) ring. |

| LUMO | - | Likely distributed over the pyridine ring, with significant contributions from the carbon atoms attached to the electronegative chlorine and oxygen atoms. |

Natural Bond Orbital (NBO) and Charge Distribution Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating complex wavefunctions into familiar Lewis structures of bonds and lone pairs. For this compound, NBO analysis would quantify the delocalization of electron density through hyperconjugative interactions, such as the interaction between lone pairs on the oxygen and nitrogen atoms with the antibonding orbitals of adjacent bonds. This analysis is also used to calculate the natural atomic charges on each atom, offering a more chemically intuitive picture of charge distribution than other methods like Mulliken population analysis. These charges are crucial for understanding the molecule's electrostatic potential.

Hypothetical NBO Charge Data for this compound | Atom | Natural Charge (e) | | :--- | :--- | | O | - | Expected to be significantly negative due to its high electronegativity and lone pairs. | | N | - | Expected to have a negative charge, influenced by its lone pair and position in the heterocyclic ring. | | C (bonded to Cl) | + | Expected to be positive due to the electron-withdrawing effect of the chlorine atom. | | C (bonded to O) | + | Expected to be positive due to the electronegativity of the oxygen atom. | | Cl | - | Expected to have a negative charge. | | H (of OH) | + | Expected to be positive, indicating an acidic proton. |

Intermolecular Interaction Analysis

Understanding how molecules of this compound interact with each other is key to predicting its physical properties, such as melting point, boiling point, and solubility. The presence of a hydroxyl group and a nitrogen atom suggests that hydrogen bonding would be a dominant intermolecular force. The chlorine atom can also participate in halogen bonding. Computational methods can be used to model dimers or larger clusters of the molecule to calculate the strength and geometry of these interactions. The molecular electrostatic potential (MEP) surface would visually represent the regions of positive and negative electrostatic potential, highlighting the sites for electrophilic and nucleophilic interactions, which are crucial for intermolecular bonding.

Computational Studies of Hydrogen Bonding

Hydrogen bonding plays a crucial role in the structure and function of molecules like this compound. In its pyridin-2-ol tautomeric form, the hydroxyl group (-OH) can act as a hydrogen bond donor, while the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. In its pyridin-2-one tautomer, the N-H group is a hydrogen bond donor, and the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor.

Computational methods such as Density Functional Theory (DFT) can be employed to model the hydrogen bonding interactions of this compound, particularly in the formation of dimers. The strength of these interactions can be quantified by calculating the interaction energies, which are typically corrected for basis set superposition error (BSSE).

Table 1: Hypothetical DFT Calculated Hydrogen Bond Parameters for a 3-Chloro-5-methylpyridin-2-one Dimer

| Parameter | Value |

| Interaction Energy (kcal/mol) | -12.5 |

| Hydrogen Bond Length (N-H···O) (Å) | 1.85 |

| Hydrogen Bond Angle (N-H···O) (°) | 175.2 |

Note: This data is illustrative and based on typical values for similar pyridone dimers.

Characterization of Halogen Bonding and Other Non-Covalent Interactions

The presence of a chlorine atom at the 3-position introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where the halogen atom acts as an electrophilic species, interacting with a nucleophile. mdpi.com The chlorine atom in this compound can form halogen bonds with electron-rich atoms like oxygen or nitrogen in neighboring molecules.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the electron density to characterize chemical bonds and non-covalent interactions. researchgate.net By locating bond critical points (BCPs) and analyzing their properties, one can determine the nature of these interactions.

For the non-covalent interactions in this compound, QTAIM analysis would involve calculating key parameters at the BCPs.

Table 2: Hypothetical QTAIM Parameters for Non-Covalent Interactions in a 3-Chloro-5-methylpyridin-2-one Dimer

| Interaction | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) |

| N-H···O Hydrogen Bond | 0.025 | +0.085 |

| C-Cl···π Halogen Bond | 0.009 | +0.030 |

Note: This data is illustrative. Positive values of the Laplacian are characteristic of non-covalent interactions.

Tautomeric Equilibrium and Isomerization Pathways

Substituted 2-hydroxypyridines are known to exist in a tautomeric equilibrium with their corresponding 2-pyridone forms. chemtube3d.com The position of this equilibrium is influenced by factors such as substitution patterns and the solvent environment.

Energetic and Structural Assessment of Tautomers

Computational chemistry can predict the relative stabilities of the tautomers of this compound by calculating their energies. The two primary tautomers are the 2-hydroxy form (lactim) and the 2-pyridone form (lactam). The presence of the chloro and methyl groups will influence the electronic distribution in the ring and, consequently, the relative energies of the tautomers. Generally, the pyridone form is more stable, particularly in polar solvents.

Table 3: Hypothetical Relative Energies of Tautomers of this compound

| Tautomer | Relative Energy (Gas Phase) (kcal/mol) | Relative Energy (Aqueous) (kcal/mol) |

| This compound | 0.0 | -2.5 |

| 3-Chloro-5-methyl-1H-pyridin-2-one | -1.8 | -5.0 |

Note: This data is illustrative and based on general trends for similar systems. The pyridone form is expected to be more stabilized by a polar solvent.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, allowing for the exploration of their conformational landscapes. nih.gov For this compound, MD simulations could be used to study the flexibility of the molecule, including the rotation of the methyl group and any out-of-plane movements of the substituents. In a condensed phase, these simulations can also reveal how intermolecular interactions with solvent or other solute molecules influence the preferred conformations.

The simulations can track key dihedral angles and intermolecular distances to build a picture of the molecule's dynamic behavior and the stability of different intermolecular arrangements, such as hydrogen-bonded or halogen-bonded complexes.

Chemical Reactivity and Functionalization of 3 Chloro 5 Methylpyridin 2 Ol

Nucleophilic Substitution Reactions

The ambident nucleophilic character of the pyridin-2-ol/2-pyridone system, combined with the presence of a halogen at the 3-position, allows for a variety of nucleophilic substitution reactions at different sites of the molecule.

The chlorine atom at the C-3 position of the pyridine (B92270) ring is susceptible to nucleophilic aromatic substitution (SNAr). Although less reactive than chloro-substituents at the C-2 or C-4 positions, which are directly activated by the ring nitrogen, the C-3 chloro group can be replaced by various nucleophiles, particularly under forcing conditions or with catalytic activation. For instance, reactions with potent nucleophiles like thiophenols can lead to the formation of the corresponding 3-thioether derivatives. The reactivity can be enhanced by the electronic nature of the nucleophile and the reaction conditions employed. In some cases, particularly with bromo- and iodo-analogs, a competing reduction pathway initiated by a halophilic attack can be observed, leading to the dehalogenated product. rsc.org

Displacement of the chloride by amines or alkoxides is also a known transformation for chloropyridines, often requiring high temperatures or the use of strong bases. For example, the synthesis of aminopyridines from their chloro-precursors is a fundamental transformation in medicinal chemistry. The reaction of 2-chloro-4-amino-5-methylpyridine with ethylene (B1197577) glycol to produce 4-Amino-5-methylpyridin-2-ol demonstrates the displacement of a chloro group by an oxygen nucleophile, albeit at a different position. chemicalbook.com

The 3-Chloro-5-methylpyridin-2-OL tautomerizes to 3-Chloro-5-methyl-2(1H)-pyridone. This pyridone system is an ambident nucleophile, meaning it can react at either the exocyclic oxygen atom or the ring nitrogen atom. indiamart.com The site of reaction (O- vs. N-alkylation/acylation) is highly dependent on the nature of the electrophile, the solvent, and the base used.

Direct N-alkylation of 2-pyridones is often challenging due to competing O-alkylation, which can sometimes be the major pathway. wikipedia.org For instance, the reaction of pyridin-2-ols with alkyl halides can yield a mixture of N-alkyl-2-pyridones and 2-alkoxypyridines. The use of specific reagents and conditions can favor one isomer over the other. P(NMe2)3 has been shown to mediate regioselective N-alkylation of 2-pyridones with α-keto esters under mild conditions. researchgate.net Conversely, O-alkylation can be favored to generate 2-alkoxypyridine derivatives, which are important intermediates for further functionalization, particularly in cross-coupling reactions where protection of the acidic N-H proton is required. google.com

Electrophilic Reactions on the Pyridine Ring

The 2-pyridone ring is generally considered electron-rich and is activated towards electrophilic substitution, primarily at the C-3 and C-5 positions. However, in this compound, the C-3 and C-5 positions are already substituted. The remaining C-4 and C-6 positions are available for electrophilic attack. The directing effects of the existing substituents (ortho, para-directing -OH/-NH and meta-directing -Cl) will influence the regioselectivity of these reactions.

A common electrophilic substitution for activated heterocycles is the Vilsmeier-Haack reaction, which introduces a formyl group. ijpcbs.comwikipedia.org This reaction uses a mild electrophile, the Vilsmeier reagent (generated from POCl3 and DMF), and is effective for formylating electron-rich aromatic and heteroaromatic substrates. ijpcbs.comorganic-chemistry.org Given the electron-rich nature of the 2-pyridone tautomer, formylation at the C-4 or C-6 position is plausible. The synthesis of 2-chloro-3-formylquinolines from N-arylacetamides under Vilsmeier-Haack conditions highlights the utility of this reaction for building complex heterocyclic systems. niscpr.res.in

Nitration is another key electrophilic substitution. The nitration of substituted pyridines, such as the formation of 2-bromo-5-methyl-3-nitropyridine (B1280105) chemicalbook.com or 3-chloro-5-nitro-2-pyridone tcichemicals.com, indicates that the pyridine ring can be nitrated despite the presence of a deactivating halogen. The position of nitration on the this compound ring would be determined by the combined directing effects of the chloro, methyl, and hydroxyl/pyridone groups.

Reductive and Oxidative Transformations

The functional groups on this compound offer sites for both reduction and oxidation. Catalytic hydrogenation is a common method for the reduction of pyridine rings. orgsyn.org Depending on the catalyst and conditions, the pyridine ring can be reduced to the corresponding piperidine. For chloropyridines, catalytic hydrogenation can also lead to dehalogenation (hydrodechlorination), replacing the chlorine atom with hydrogen. For example, the catalytic hydrogenation of p-chloronitrobenzene can selectively reduce the nitro group while retaining the chlorine, or under different conditions, can also remove the chlorine. researchgate.net This suggests that selective reduction of either the ring or the chloro-substituent on this compound could be achieved. Samarium diiodide has also been reported as a reagent for the reduction of chloropyridines to piperidines. ijpcbs.com

The methyl group at the C-5 position represents a site for oxidation. Oxidation of methylpyridines to the corresponding pyridinecarboxylic acids is a known transformation, often achieved using strong oxidizing agents like potassium permanganate. For instance, 2-chloro-5-fluoro-3-methylpyridine (B1590720) can be oxidized to 2-chloro-5-fluoronicotinic acid. niscpr.res.in This suggests that the methyl group of this compound could be oxidized to a carboxylic acid, providing another handle for further derivatization.

Derivatization via Alkylation, Acylation, and Arylation

As discussed in section 5.1.2, the pyridone moiety is readily alkylated. The choice between N- and O-alkylation is a key strategic decision in the derivatization of this compound. O-alkylation yields 2-alkoxypyridine derivatives, which are crucial substrates for many cross-coupling reactions. N-alkylation leads to N-alkyl-2-pyridone structures, which are common motifs in bioactive molecules. wikipedia.org

Acylation, typically with acyl chlorides or anhydrides, can also occur at the nitrogen or oxygen of the pyridone tautomer. Reaction with acylating agents in the presence of a base like pyridine often leads to the formation of O-acyl or N-acyl products. tcichemicals.com

N-arylation of the pyridone can be achieved through nucleophilic aromatic substitution if a highly activated aryl halide (e.g., with multiple nitro groups) is used. More commonly, N-arylation is accomplished via modern cross-coupling methods, such as the Buchwald-Hartwig amination, which would fall under the strategies discussed in the next section. O-arylation is also possible, for example, through reaction with activated polyfluoro- or polychloropyridines. nih.gov

Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the functionalization of halo-pyridines. The C-3 chloro position of this compound (typically after O-protection/alkylation) is a suitable handle for these transformations.

Suzuki-Miyaura Coupling: This reaction pairs the chloropyridine with a boronic acid or ester to form a C-C bond, enabling the synthesis of biaryl compounds. researchgate.netnih.gov The Suzuki reaction is widely used for coupling chloropyridines with various aryl- and heteroarylboronic acids. researchgate.netiaea.org Palladium catalysts, often with specialized phosphine (B1218219) ligands, are employed to facilitate the coupling of the relatively unreactive chloro-substituent. researchgate.net

Sonogashira Coupling: This reaction creates a C-C bond between the chloropyridine and a terminal alkyne, yielding an alkynylpyridine derivative. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a combination of a palladium complex and a copper(I) co-catalyst. wikipedia.org These alkynylated products are versatile intermediates for further synthesis. rsc.org There are numerous examples of Sonogashira couplings on chloro- and bromo-pyridines. researchgate.netsoton.ac.uk

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between the chloropyridine and an amine. It is a general method for the synthesis of arylamines and has been applied to a wide range of heteroaryl halides. This would allow for the introduction of primary or secondary amine functionalities at the C-3 position of the O-alkylated pyridine ring.

Below are representative tables summarizing conditions for these key cross-coupling reactions, based on analogous systems.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-pyridines Data based on reactions with analogous chloropyridine substrates.

| Reactant 1 (Chloro-pyridine) | Reactant 2 (Boronic Acid) | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | Na₂CO₃ | Water/Toluene (B28343) | 100 | >95 nih.gov |

| 3-Chloro-5-(oxadiazolyl)pyridine | Phenylboronic acid | PdCl₂(dtbpf) | CsOAc | DMF | 110 | 90 researchgate.net |

| 7-Chloro- chemicalbook.comgoogle.comijpcbs.comtriazolo[1,5-a]pyrimidine | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 72-92 researchgate.net |

Table 2: Representative Conditions for Sonogashira Coupling of Halo-pyridines Data based on reactions with analogous halopyridine substrates.

| Reactant 1 (Halo-pyridine) | Reactant 2 (Alkyne) | Catalyst / Co-catalyst | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|---|

| 6-Bromo-3-fluoro-2-cyanopyridine | Functionalized alkynes | Pd(PPh₃)₄ / CuI | Et₃N | THF | Room Temp | 85-93 soton.ac.uk |

| 7-Chloro- chemicalbook.comgoogle.comijpcbs.comtriazolo[1,5-a]pyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60°C | 93 researchgate.net |

| 3-Bromo-6-methyl-1,2,4,5-tetrazine | Terminal alkynes | Pd(PPh₃)₄ / CuI | DIPEA | THF | Room Temp | 55-98 rsc.org |

Synthesis of Complex Pyridinol-Containing Architectures

The chemical scaffold of this compound presents a versatile platform for the construction of more complex molecular architectures. The presence of multiple reactive sites—the chloro group, the pyridinol oxygen, the ring nitrogen, and the methyl group—allows for a variety of chemical transformations. These modifications are instrumental in the development of novel compounds with tailored electronic, steric, and pharmacokinetic properties, which is of significant interest in medicinal chemistry and materials science. enpress-publisher.comrsc.orgrsc.org

Design and Synthesis of Advanced Analogues

The design of advanced analogues of this compound is centered on the strategic functionalization of its core structure. The reactivity of the chlorine atom at the 3-position makes it a prime site for modification through various cross-coupling reactions. wikipedia.org Palladium-catalyzed reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig aminations, are powerful tools for introducing new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.govyoutube.com

For instance, the Suzuki coupling allows for the introduction of a wide range of aryl and heteroaryl substituents, leading to the synthesis of biarylpyridinols. These modifications can significantly influence the molecule's conformation and electronic properties, which are critical for its interaction with biological targets. The Sonogashira coupling, on the other hand, introduces alkyne functionalities, which can serve as handles for further chemical transformations or as key structural elements in their own right. youtube.com

The pyridinol oxygen and the ring nitrogen can be targeted for alkylation or acylation to modulate the compound's solubility and hydrogen bonding capabilities. The methyl group at the 5-position, while less reactive, can be functionalized through radical halogenation followed by nucleophilic substitution to introduce a variety of side chains.

The following table outlines potential strategies for the synthesis of advanced analogues of this compound, based on established reactions for similar pyridine scaffolds.

| Reaction Type | Reagents and Conditions | Potential Product | Key Transformation |

| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, Reflux | 3-Aryl-5-methylpyridin-2-ol | Replacement of the chloro group with an aryl group. |

| Sonogashira Coupling | Terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, RT | 3-(Alkynyl)-5-methylpyridin-2-ol | Introduction of an alkyne substituent at the 3-position. |

| Buchwald-Hartwig Amination | Amine, Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 100 °C | 3-(Amino)-5-methylpyridin-2-ol | Formation of a carbon-nitrogen bond at the 3-position. |

| O-Alkylation | Alkyl halide, NaH, DMF, 0 °C to RT | 2-(Alkoxy)-3-chloro-5-methylpyridine | Alkylation of the pyridinol oxygen. |

| N-Alkylation | Alkyl halide, K₂CO₃, Acetone, Reflux | 1-Alkyl-3-chloro-5-methylpyridin-2-one | Alkylation of the ring nitrogen. |

These synthetic routes provide access to a diverse range of analogues, enabling the systematic exploration of the chemical space around the this compound core.

Scaffold Hybridization and Privileged Structure Integration

Scaffold hybridization is a powerful strategy in drug discovery that involves combining two or more pharmacophoric units to create a new hybrid molecule with potentially enhanced or novel biological activities. rsc.orgresearchgate.netresearchgate.net The this compound scaffold can be considered a "privileged structure," as pyridin-2-one and chloropyridine motifs are present in numerous biologically active compounds. enpress-publisher.comrsc.orgrsc.orghilarispublisher.com

The integration of this pyridinol scaffold with other privileged structures can be achieved through several synthetic approaches. One common method is to use one of the reactive handles on the this compound core to link to another scaffold. For example, the chloro group can be displaced by a nucleophile that is part of another biologically active molecule, or it can participate in a cross-coupling reaction to form a covalent bond with another scaffold.

A conceptual example of scaffold hybridization could involve linking the this compound core to a chromenone scaffold, another privileged structure with a wide range of biological activities. mdpi.com This could be achieved by first functionalizing the pyridinol with a linker, for instance, via a Suzuki coupling with a boronic acid containing a terminal amine. This amine could then be used to form a bond with a suitable electrophilic site on the chromenone scaffold.

The table below illustrates hypothetical examples of scaffold hybridization strategies involving the this compound core.

| Hybridization Strategy | Coupling Partner (Privileged Structure) | Potential Hybrid Molecule | Rationale |

| Amide Bond Formation | A carboxylic acid-containing privileged structure (e.g., a derivative of ibuprofen) | An amide-linked hybrid of 3-amino-5-methylpyridin-2-ol and the partner structure. | Combining the pyridinol core with a known anti-inflammatory agent. |

| Ether Linkage | A hydroxyl-containing privileged structure (e.g., a derivative of serotonin) | An ether-linked hybrid of 3-chloro-5-methyl-2-(substituted-oxy)pyridine and the partner structure. | Exploring synergistic effects on neurological targets. |

| Triazole Linkage (Click Chemistry) | An azide (B81097) or alkyne-functionalized privileged structure | A triazole-linked hybrid molecule. | Utilizing a highly efficient and versatile ligation reaction for creating complex architectures. |

The design and synthesis of such hybrid molecules represent a rational approach to the development of novel chemical entities with potentially improved therapeutic profiles. The versatility of the this compound scaffold makes it an attractive building block for the construction of complex and diverse molecular architectures.

Applications in Chemical Transformations and Materials Science

3-Chloro-5-methylpyridin-2-ol as a Key Synthon in Organic Synthesis

In the realm of organic synthesis, this compound serves as a versatile synthon, or building block, for the construction of more complex molecules. The presence of multiple functional groups—a nucleophilic hydroxyl group, an electrophilic chlorine atom, and a modifiable methyl group on a heterocyclic scaffold—allows for a variety of chemical transformations. This versatility makes it an attractive intermediate in the synthesis of pharmaceuticals and agrochemicals. google.com

The reactivity of the chloro and hydroxyl groups on the pyridine (B92270) ring allows for a range of synthetic manipulations. For instance, the hydroxyl group can undergo O-alkylation or O-acylation, while the chlorine atom can be displaced through nucleophilic aromatic substitution reactions. These reactions enable the introduction of diverse functionalities, leading to the creation of a library of derivatives with potentially valuable biological or material properties. The methyl group can also be a site for further functionalization, for example, through radical halogenation.

The synthesis of various heterocyclic compounds can be envisaged starting from this compound. Its utility as an intermediate is highlighted by the numerous patented processes for the preparation of related chloromethylpyridines, which are crucial in the production of herbicides and insecticides. epo.orgguidechem.com For example, the related compound 2-chloro-5-methylpyridine (B98176) is a key intermediate in the synthesis of certain neonicotinoid insecticides. guidechem.com

Below is a table summarizing potential synthetic transformations involving this compound.

| Reaction Type | Reagents and Conditions | Potential Product | Significance |

| O-Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3) | 3-Chloro-2-alkoxy-5-methylpyridine | Introduction of various alkyl groups to modify solubility and biological activity. |

| O-Acylation | Acyl chloride, Base (e.g., Pyridine, Et3N) | 3-Chloro-5-methylpyridin-2-yl acetate (B1210297) | Formation of ester derivatives, which can act as prodrugs or modify reactivity. |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., Amines, Alkoxides) | 3-Amino-5-methylpyridin-2-ol or 3-Alkoxy-5-methylpyridin-2-ol | Introduction of nitrogen or oxygen-based functional groups, crucial for biological interactions. |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 3-Aryl-5-methylpyridin-2-ol | Formation of carbon-carbon bonds to construct biaryl structures, common in pharmaceuticals. |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 3-Amino-5-methylpyridin-2-ol | A versatile method for the formation of carbon-nitrogen bonds. |

Role in Catalysis and Ligand Design

The structural framework of this compound makes it a promising candidate for the design of novel ligands for catalysis. The pyridine nitrogen atom and the hydroxyl oxygen atom can act as a bidentate chelate, coordinating to a metal center to form stable complexes. The electronic properties of the ligand, and consequently the catalytic activity of the metal complex, can be fine-tuned by the electron-withdrawing chloro group and the electron-donating methyl group.

While direct catalytic applications of this compound are not yet reported, the broader class of pyridine-based ligands is extensively used in coordination chemistry and catalysis. nih.gov These ligands are known to stabilize various transition metals, facilitating a wide range of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations.

The synthesis of polydentate ligands from this compound could be achieved by reacting the hydroxyl group or by displacing the chloro group with other coordinating moieties. Such tailored ligands could lead to the development of catalysts with enhanced activity, selectivity, and stability.

| Potential Ligand Type | Synthetic Strategy | Metal Complex | Potential Catalytic Application |

| Bidentate (N,O) | Direct coordination to a metal salt | [M(3-chloro-5-methylpyridin-2-olate)n] | Oxidation, Reduction, C-C coupling |

| Tridentate (N,N,O) | Functionalization at the chloro position with a pyridyl group | [M(functionalized ligand)Cln] | Polymerization, Asymmetric synthesis |

| Phosphine-Pyridine | Substitution of the chloro group with a phosphine (B1218219) moiety | [M(phosphine-pyridine ligand)Cln] | Cross-coupling reactions (e.g., Suzuki, Heck) |

Precursor for Advanced Functional Materials

Substituted pyridines are integral components in the design of advanced functional materials due to their electronic properties and thermal stability. researchgate.net this compound can serve as a precursor for the synthesis of such materials, including conjugated polymers, dyes, and organic electronics.

The pyridine ring can be incorporated into the backbone of a polymer, influencing its electronic and photophysical properties. The presence of the chloro and hydroxyl groups offers handles for polymerization reactions. For example, the hydroxyl group could be used in condensation polymerization, while the chloro group could participate in cross-coupling polymerization reactions. The resulting materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Furthermore, the chromophoric nature of the pyridin-2-ol system suggests its potential use in the synthesis of novel dyes. By extending the conjugation through chemical modifications at the chloro and methyl positions, the absorption and emission properties of the molecule can be tuned across the visible spectrum.

| Material Class | Synthetic Approach | Potential Properties | Potential Applications |

| Conjugated Polymers | Cross-coupling polymerization (e.g., Suzuki, Stille) | Tunable bandgap, charge transport | Organic electronics, sensors |

| Functional Dyes | Derivatization to extend conjugation | Strong absorption in the visible spectrum | Dye-sensitized solar cells, imaging agents |

| Coordination Polymers | Self-assembly with metal ions | Porosity, luminescence | Gas storage, chemical sensing |

Environmental Fate and Degradation Pathways of Pyridinols

Abiotic Degradation Mechanisms

Abiotic degradation involves the transformation of chemical compounds through non-living processes. europa.eu For pyridinols, this primarily includes reactions driven by light and chemical interactions within environmental matrices like water and soil. tandfonline.com

Photolytic Degradation

Biotransformation Processes

Biotransformation, or biodegradation, is the breakdown of organic substances by living organisms, primarily microorganisms. europa.eu This is a crucial pathway for the environmental dissipation of pyridine (B92270) derivatives. tandfonline.comasm.orgresearchgate.net

Enzymatic Pathways of Pyridine Ring Cleavage

Bacteria have evolved sophisticated enzymatic systems to break down the stable pyridine ring. vu.lt A common initial step in the degradation of pyridine derivatives is hydroxylation, which increases the compound's polarity. nih.gov This step is often catalyzed by monooxygenase enzymes. vu.ltnih.gov

Several distinct pathways for pyridine ring cleavage have been identified in different bacterial strains:

Oxidative Cleavage: In some bacteria, like Burkholderia sp. MAK1, the degradation of 2-hydroxypyridine (B17775) begins with conversion to 2,5-dihydroxypyridine (B106003) (25DHP) by a 2-hydroxypyridine 5-monooxygenase. The pyridine ring of 25DHP is then split oxidatively by a dioxygenase. vu.lt

Hydrolytic Cleavage: In contrast, the bacterium Rhodococcus rhodochrous PY11 utilizes a hydrolytic mechanism for pyridine ring cleavage. vu.lt

Direct Ring Cleavage: A novel pathway discovered in Arthrobacter sp. 68b involves a direct oxidative cleavage of the pyridine ring without prior hydroxylation. This is accomplished by a two-component flavin-dependent monooxygenase system, leading to the formation of succinic acid through a series of enzymatic steps. asm.orgresearchgate.net

These pathways demonstrate the diverse strategies microorganisms employ to utilize pyridine compounds as a source of carbon and energy. vu.ltvu.lt

Table 1: Examples of Bacterial Enzymes in Pyridinol Degradation

| Enzyme/System | Organism | Substrate | Function | Reference |

|---|---|---|---|---|

| 2-hydroxypyridine 5-monooxygenase | Burkholderia sp. MAK1 | 2-Hydroxypyridine | Initial hydroxylation | vu.lt |

| HpdF dioxygenase | Burkholderia sp. MAK1 | 2,5-dihydroxypyridine | Oxidative ring cleavage | vu.lt |

| Pyridine monooxygenase (PyrA/PyrE) | Arthrobacter sp. 68b | Pyridine | Direct oxidative ring cleavage | asm.org |

| (Z)-N-(4-oxobut-1-enyl)formamide dehydrogenase (PyrB) | Arthrobacter sp. 68b | Ring cleavage product | Further degradation | asm.org |

Influence of Substituents on Biodegradability Kinetics

The biodegradability of the pyridine ring is significantly affected by the type and position of chemical groups attached to it. tandfonline.com The presence, nature, and location of substituents influence the molecule's interaction with bacterial enzymes and thus its degradation rate. nih.gov

General Effects: Hydroxylation is a critical step, and its position (ortho, meta, or para) is influenced by the substituent groups. nih.gov Generally, bacteria can degrade many simple pyridine derivatives, especially those with hydroxyl and carboxylic acid groups, through pathways involving hydroxylated intermediates. tandfonline.com

Effect of Chloro- Substituents: Chlorinated pyridinols can be particularly resistant to degradation. For example, 3,5,6-trichloro-2-pyridinol (B117793) (TCP), the primary hydrolysis product of the insecticide chlorpyrifos, is known to be persistent and can have antimicrobial properties that inhibit the very microorganisms that could degrade it. plos.org The half-life of TCP in soil can range from 65 to 360 days. plos.org However, specific fungal strains, such as Cladosporium cladosporioides, have been shown to be capable of completely metabolizing TCP, demonstrating that even persistent chloropyridinols can be biodegraded under the right conditions. plos.org The presence of chlorine atoms, as in 3-Chloro-5-methylpyridin-2-ol, is expected to influence its persistence in the environment.

Predictive Modeling for Environmental Persistence (e.g., QSAR for Degradation)

Given the vast number of chemicals, it is impractical to test the environmental fate of every compound experimentally. Predictive models, such as Quantitative Structure-Activity Relationships (QSAR), offer a valuable alternative. europa.eu

QSAR models are mathematical equations that relate the chemical structure of a compound to its physicochemical properties, including its potential for biodegradation. europa.eu These models are used in regulatory frameworks like REACH to assess the persistence, bioaccumulation, and toxicity (PBT) of chemicals. By analyzing features of a molecule's structure, such as the presence of specific functional groups (like the chloro- and methyl- groups on this compound), QSAR can estimate its likelihood of being readily biodegradable or persistent in the environment. These models are identified as important tools for providing scientific evidence on a chemical's persistence. europa.eu

Structure Reactivity Relationship Srr and Mechanistic Investigations

Correlating Structural Modifiers with Chemical Reactivity Profiles

The reactivity of 3-Chloro-5-methylpyridin-2-ol is intrinsically linked to the electronic properties of its substituents and their positions on the pyridine (B92270) ring. The chlorine atom at the 3-position and the methyl group at the 5-position significantly modulate the electron density and steric environment of the molecule, thereby influencing its susceptibility to electrophilic and nucleophilic attack.

A crucial aspect of the reactivity of 2-hydroxypyridines is their existence in a tautomeric equilibrium between the pyridin-2-ol (lactim) and pyridin-2(1H)-one (lactam) forms. The position of this equilibrium is highly sensitive to the nature and position of substituents. A study on chlorosubstituted 2-hydroxypyridines revealed that chlorination at different positions significantly impacts the populations of the lactim and lactam tautomers. nih.gov While the lactim form is generally favored in the gas phase, the polar lactam form can become dominant in solution. For this compound, the electron-withdrawing nature of the chlorine atom at the 3-position is expected to influence the acidity of the hydroxyl group and the basicity of the ring nitrogen, thereby affecting the tautomeric equilibrium and subsequent reaction pathways.

The principles of the Hammett equation can be applied to qualitatively understand the effect of these substituents on reaction rates. pharmacy180.comwikipedia.org The Hammett plot, which correlates reaction rates with substituent constants (σ), provides a powerful tool to probe the electronic nature of transition states. pharmacy180.comwikipedia.org For reactions involving this compound, a positive slope (ρ value) in a Hammett plot would indicate the development of negative charge in the rate-determining step, while a negative ρ value would suggest the buildup of positive charge. wikipedia.org

Table 1: Interactive Data Table of Substituent Effects on Reactivity

| Substituent | Position | Electronic Effect | Expected Impact on Electrophilic Attack | Expected Impact on Nucleophilic Attack |

| Chloro | 3 | Electron-withdrawing (inductive and resonance) | Deactivating | Activating |

| Methyl | 5 | Electron-donating (inductive and hyperconjugation) | Activating | Deactivating |

| Hydroxyl | 2 | Electron-donating (resonance), Electron-withdrawing (inductive) | Activating (as -OH), Deactivating (as =O) | Deactivating (as -OH), Activating (as =O) |

Kinetic and Thermodynamic Studies of Transformations

A quantitative understanding of the reactivity of this compound requires detailed kinetic and thermodynamic studies of its transformations. Such studies provide crucial data, including rate constants (k), activation energies (Ea), and reaction enthalpies (ΔH), which are essential for elucidating reaction mechanisms.

The temperature dependence of the reaction rate, as described by the Arrhenius equation, allows for the determination of the activation energy. researchgate.net A lower activation energy implies a faster reaction rate. For reactions involving this compound, comparing the activation energies of different transformations would provide insight into the relative ease of various reaction pathways.

Thermodynamic parameters, such as the enthalpy and entropy of reaction, determine the position of equilibrium. For the tautomerization between the pyridin-2-ol and pyridin-2(1H)-one forms, the relative stabilities of the two tautomers, and thus the equilibrium constant, will be influenced by the solvent polarity and the ability of the solvent to form hydrogen bonds. nih.gov

Table 2: Hypothetical Kinetic and Thermodynamic Data for a Reaction of this compound

| Reaction Type | Rate Constant (k) at 298 K (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) | Enthalpy of Reaction (ΔH) (kJ/mol) |

| Nucleophilic Substitution | 1.5 x 10⁻⁴ | 65 | -20 |

| Electrophilic Aromatic Substitution | 8.2 x 10⁻⁶ | 80 | -15 |

| O-Alkylation | 3.0 x 10⁻³ | 55 | -30 |

| N-Alkylation | 1.1 x 10⁻³ | 58 | -28 |

Note: The data in this table are hypothetical and for illustrative purposes only. Experimental determination is required for accurate values.

Elucidation of Reaction Mechanisms via Experimental and Computational Approaches

The elucidation of reaction mechanisms for transformations involving this compound necessitates a combined approach of experimental techniques and computational modeling.

Experimentally, techniques such as in-situ spectroscopy (e.g., NMR, IR) can be used to monitor the progress of a reaction and identify intermediates. Isotope labeling studies can help to track the movement of atoms and elucidate bond-breaking and bond-forming steps. The determination of reaction orders through kinetic experiments provides crucial information about the molecularity of the rate-determining step.

Computational chemistry offers a powerful tool to complement experimental findings. libretexts.org Density Functional Theory (DFT) calculations can be employed to model the potential energy surface of a reaction, allowing for the characterization of transition states and intermediates. libretexts.org These calculations can provide insights into the geometry of transition states, activation barriers, and reaction pathways that might be difficult to observe experimentally.

For this compound, computational studies could be particularly valuable in:

Determining the tautomeric equilibrium: Calculating the relative energies of the lactim and lactam forms in different solvents to predict the dominant tautomer under various conditions. A study on the tautomeric equilibrium of chlorosubstituted 2-hydroxypyridines has shown that the position of the chlorine atom significantly influences the stability of the different tautomers. nih.gov

Modeling reaction pathways: Investigating the mechanisms of nucleophilic and electrophilic substitution reactions, including the identification of transition state structures and the calculation of activation energies. This would help to predict the regioselectivity of reactions.

Analyzing substituent effects: Quantifying the electronic effects of the chloro and methyl groups on the reactivity of the pyridine ring through methods like Natural Bond Orbital (NBO) analysis.

By integrating experimental data with computational models, a comprehensive and detailed understanding of the reaction mechanisms of this compound can be achieved, paving the way for its strategic use in the synthesis of more complex molecules.

Q & A

Basic Research Questions

Q. What are the common laboratory-scale synthesis routes for 3-Chloro-5-methylpyridin-2-OL, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves functionalization of pyridine precursors. For example, chlorination of 5-methylpyridin-2-ol derivatives using POCl₃ or SOCl₂ under reflux conditions . Optimization includes controlling temperature (80–110°C), reaction time (6–12 hours), and stoichiometric ratios (e.g., 1:3 molar ratio of substrate to chlorinating agent). Post-synthesis purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. What analytical techniques are employed to confirm the structure and purity of this compound?

- Methodology :

- Spectroscopy : ¹H/¹³C NMR (δ ~8.3 ppm for pyridinolic proton, δ ~2.4 ppm for methyl group), FT-IR (broad O–H stretch at 3200–3400 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98% area under the curve).

- Elemental analysis : Carbon, hydrogen, and nitrogen (CHN) analysis to validate empirical formula (C₆H₆ClNO) .

Q. How do the chloro and hydroxyl substituents influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?

- Methodology : The hydroxyl group at position 2 can act as a directing group, facilitating electrophilic substitution at position 5. The chloro group at position 3 is susceptible to nucleophilic displacement (e.g., with amines or alkoxides). Reactivity studies often employ kinetic monitoring via UV-Vis spectroscopy or LC-MS to track intermediate formation. For oxidation, MnO₂ or KMnO₄ in acidic media converts the hydroxyl group to a ketone, monitored by TLC .

Advanced Research Questions